ATN-161

Vue d'ensemble

Description

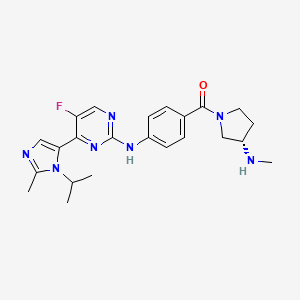

ATN-161 est un peptide de liaison à l'intégrine non basé sur l'arginine-glycine-acide aspartique. Il est dérivé de la région de synergie de la fibronectine et cible spécifiquement les intégrines alpha-5 bêta-1 et alpha-v bêta-3. Ces intégrines jouent un rôle crucial dans l'angiogenèse tumorale, faisant d'this compound un candidat prometteur pour la thérapie du cancer .

Applications De Recherche Scientifique

Chemistry: ATN-161 is used as a tool to study integrin-ligand interactions and the role of integrins in cellular processes. It helps in understanding the molecular mechanisms of cell adhesion and migration .

Biology: In biological research, this compound is used to investigate the role of integrins in various physiological and pathological processes, including angiogenesis, wound healing, and cancer metastasis .

Medicine: this compound has shown promise in preclinical and clinical studies as an anti-cancer agent. It inhibits tumor growth and metastasis by blocking integrin-mediated signaling pathways.

Industry: In the pharmaceutical industry, this compound is being explored as a therapeutic agent for various cancers and other diseases involving abnormal angiogenesis .

Mécanisme D'action

Target of Action

ATN-161 is a non-RGD based integrin binding peptide that primarily targets alpha-5 beta-1 and alpha-v beta-3 integrins . These integrins are present on activated endothelial cells and play a critical role in tumor angiogenesis . They mediate endothelial cell-extracellular matrix interactions, which are of particular interest in cancer progression .

Mode of Action

This compound inhibits the migration and adhesion of particular integrins on activated endothelial cells . This approach targets both the tumor vasculature and the cancer cells themselves, which may be effective in single therapy as well as combination therapy . Since the expression of alpha (5)beta (1) integrin by cancer cells and the role of this molecule in tumor angiogenesis is similar across a range of different cancers, the therapeutic benefit of this compound is expected to extend to a variety of cancers .

Biochemical Pathways

This compound has antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis . The peptide had antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis .

Pharmacokinetics

In a phase 1 trial, adult patients with advanced solid tumors were enrolled in eight sequential dose cohorts (0.1–16 mg kg 1), receiving this compound administered as a 10-min infusion thrice weekly . At dose levels above 0.5 mgkg 1, mean total clearance and volume of distribution showed dose-independent pharmacokinetics (PKs) . At 8.0 and 16.0 mgkg 1, clearance of this compound was reduced, suggesting saturable PKs .

Result of Action

This compound treatment effectively inhibited oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis attenuate tight junction integrity via induction of α5, NLRP3, p-FAK, and p-AKT signaling in mouse brain endothelial cells . This compound treatment effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .

Action Environment

The presence of a U-shaped dose-response curve presents a significant challenge to identifying a biologically active dose of this compound . The identification of biomarkers of angiogenesis that also exhibit this same u-shaped response should allow the translation of those biomarkers to the clinic, allowing them to be used to identify the active dose of this compound in phase ii studies .

Analyse Biochimique

Biochemical Properties

ATN-161 plays a significant role in biochemical reactions by interacting with certain enzymes, proteins, and other biomolecules. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a crucial role in tumor angiogenesis . This inhibition is achieved by binding to the β subunit of several integrins implicated in tumor growth and progression .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to be beneficial in a mouse model of ischemic stroke by reducing infarct volume, edema, stabilizing the blood-brain barrier (BBB), and reducing inflammation and immune cell infiltration into the brain . It also effectively inhibits oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3), and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound treatment (10 µM) effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-response studies in the Matrigel plug model of angiogenesis or a Lewis lung carcinoma model of tumor growth showed a U-shaped dose-response curve with 1 to 10 mg/kg given thrice a week, being the optimal dose range of this compound .

Metabolic Pathways

Its role in reducing oxidative stress suggests that it may interact with metabolic pathways related to reactive oxygen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that this compound localizes to neovessels but not to preexisting vasculature in vivo . The half-life of the peptide when localized to a tumor is much longer than in plasma .

Subcellular Localization

It has been found that this compound localizes to neovessels in vivo , suggesting that it may be localized to the cell membrane or extracellular matrix in endothelial cells.

Méthodes De Préparation

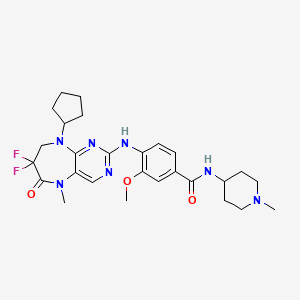

Voies de synthèse et conditions de réaction : ATN-161 est synthétisé sous la forme d'un peptide à cinq acides aminés de séquence Ac-PHSCN-NH2. La synthèse implique des techniques standard de synthèse peptidique en phase solide, où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour garantir un rendement élevé et une pureté élevée. Le produit final est soumis à un contrôle qualité rigoureux pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : ATN-161 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles. Il se lie aux intégrines alpha-5 bêta-1 et alpha-v bêta-3, inhibant leur fonction. Cette liaison peut être considérée comme une forme de reconnaissance moléculaire plutôt qu'une réaction chimique .

Réactifs et conditions courants : La synthèse d'this compound implique des réactifs tels que des acides aminés protégés, des agents de couplage comme la N,N'-diisopropylcarbodiimide et des agents de déprotection comme l'acide trifluoroacétique. Les réactions sont généralement effectuées dans des conditions inertes pour éviter l'oxydation .

Principaux produits formés : Le principal produit de la synthèse est le peptide this compound lui-même. Aucun sous-produit significatif n'est formé en raison de la spécificité de la méthode de synthèse peptidique en phase solide .

4. Applications de la recherche scientifique

Chimie : this compound est utilisé comme outil pour étudier les interactions intégrine-ligand et le rôle des intégrines dans les processus cellulaires. Il aide à comprendre les mécanismes moléculaires de l'adhésion et de la migration cellulaires .

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle des intégrines dans divers processus physiologiques et pathologiques, notamment l'angiogenèse, la cicatrisation des plaies et les métastases cancéreuses .

Médecine : this compound s'est montré prometteur dans des études précliniques et cliniques comme agent anticancéreux. Il inhibe la croissance tumorale et les métastases en bloquant les voies de signalisation médiées par les intégrines.

Industrie : Dans l'industrie pharmaceutique, this compound est étudié comme agent thérapeutique pour divers cancers et autres maladies impliquant une angiogenèse anormale .

5. Mécanisme d'action

This compound exerce ses effets en se liant aux intégrines alpha-5 bêta-1 et alpha-v bêta-3. Ces intégrines sont impliquées dans l'adhésion, la migration et la survie cellulaires. En inhibant ces intégrines, this compound perturbe les voies de signalisation qui favorisent l'angiogenèse tumorale et les métastases. Plus précisément, il inhibe la migration et l'adhésion des cellules endothéliales, réduisant la formation de nouveaux vaisseaux sanguins qui alimentent les tumeurs .

Composés similaires :

- Cilengitide : Un autre inhibiteur des intégrines qui cible les intégrines alpha-v bêta-3 et alpha-v bêta-5. Contrairement à this compound, le cilengitide est un peptide à base d'arginine-glycine-acide aspartique.

- Volociximab : Un anticorps monoclonal qui cible l'intégrine alpha-5 bêta-1, similaire à this compound, mais avec une structure moléculaire et un mécanisme d'action différents .

Unicité d'this compound : this compound est unique en raison de sa structure non basée sur l'arginine-glycine-acide aspartique, ce qui lui permet de cibler les intégrines avec une grande spécificité et une faible toxicité.

Comparaison Avec Des Composés Similaires

- Cilengitide: Another integrin inhibitor that targets alpha-v beta-3 and alpha-v beta-5 integrins. Unlike ATN-161, cilengitide is an arginine-glycine-aspartic acid-based peptide.

- Volociximab: A monoclonal antibody that targets alpha-5 beta-1 integrin, similar to this compound, but with a different molecular structure and mechanism of action .

Uniqueness of this compound: this compound is unique due to its non-arginine-glycine-aspartic acid-based structure, which allows it to target integrins with high specificity and low toxicity.

Propriétés

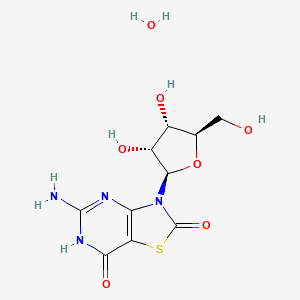

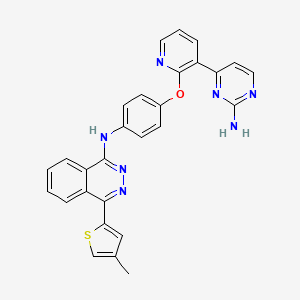

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHDBUJXLOFTLC-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180877 | |

| Record name | ATN 161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |

| Record name | ATN-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

262438-43-7 | |

| Record name | ATN 161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATN-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATN 161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATN-161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.